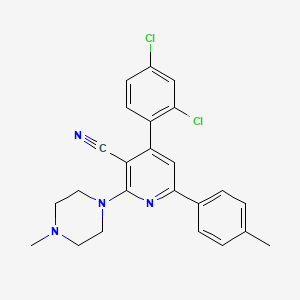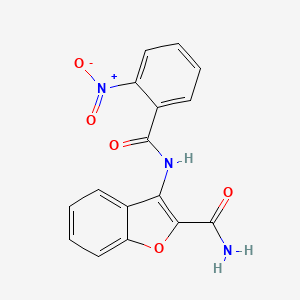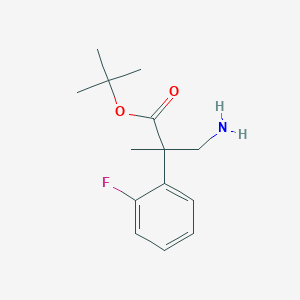
Tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins in the body, which leads to the desired pharmacological effects.
Biochemical and Physiological Effects
Tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate has several advantages for lab experiments. This compound is relatively easy to synthesize, and it is commercially available. In addition, this compound has been extensively studied, and there is a significant amount of literature available on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. One potential direction is to further investigate the mechanism of action of this compound, which could lead to the development of new drugs with improved pharmacological properties. Another potential direction is to study the biochemical and physiological effects of this compound in more detail, which could help to identify new therapeutic targets for various diseases. Finally, future research could focus on optimizing the synthesis method for this compound, which could lead to more efficient and cost-effective production of this compound for various applications.
Conclusion
In conclusion, tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a chemical compound that has significant potential applications in various fields. This compound can be synthesized through a multistep process, and it has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and other organic compounds. While the mechanism of action of this compound is not fully understood, it has been shown to have several biochemical and physiological effects in animal studies. There are several advantages and limitations to using this compound in lab experiments, and there are several future directions for research on this compound that could lead to the development of new drugs and other applications.
Métodos De Síntesis
Tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate can be synthesized through a multistep process. The first step involves the reaction of tert-butyl 3-bromo-2-(2-fluorophenyl)-2-methylpropanoate with sodium azide to form tert-butyl 3-azido-2-(2-fluorophenyl)-2-methylpropanoate. The second step involves the reduction of tert-butyl 3-azido-2-(2-fluorophenyl)-2-methylpropanoate with lithium aluminum hydride to form tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate has been extensively studied for its potential applications in various fields. In pharmaceutical research, this compound has been used in the synthesis of several drugs, including anti-inflammatory agents, antipsychotic agents, and anticancer agents. In agrochemical research, this compound has been used in the synthesis of herbicides and fungicides. In addition, this compound has also been studied for its potential applications in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)14(4,9-16)10-7-5-6-8-11(10)15/h5-8H,9,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKGWSIDRBFBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CN)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2756235.png)
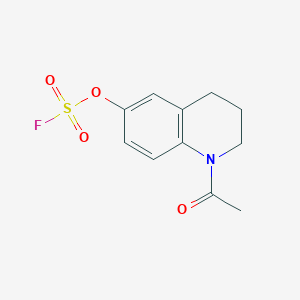
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2756239.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2756240.png)
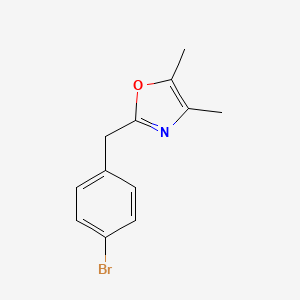

![[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2756244.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2756247.png)
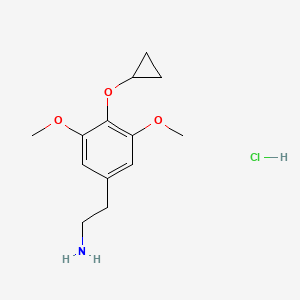
![N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride](/img/structure/B2756249.png)
